3-Chloro-n-(2-chloroethyl)benzamide
Overview
Description
3-Chloro-n-(2-chloroethyl)benzamide is a chemical compound that belongs to the class of chlorinated benzamides It is characterized by the presence of a benzamide group with two chlorine atoms attached to the benzene ring and an additional chlorine atom on the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-n-(2-chloroethyl)benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzoyl chloride, is reacted with ammonia to form benzamide.
Chlorination: The benzamide undergoes chlorination to introduce chlorine atoms at the desired positions on the benzene ring.
Ethylamine Addition: The chlorinated benzamide is then reacted with 2-chloroethylamine to introduce the ethylamine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-n-(2-chloroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring or ethyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
3-Chloro-n-(2-chloroethyl)benzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe to study biological systems and molecular interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-Chloro-n-(2-chloroethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-n-(2-chloroethyl)benzamide is similar to other chlorinated benzamides and ethylamine derivatives. its unique combination of chlorine atoms and the benzamide group sets it apart. Some similar compounds include:
Tris(2-chloroethyl)amine: A compound with three chlorine atoms attached to an ethylamine group.
2-Chloroethylamine: An ethylamine derivative with a single chlorine atom.
Properties
IUPAC Name |
3-chloro-N-(2-chloroethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-4-5-12-9(13)7-2-1-3-8(11)6-7/h1-3,6H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEWWFDMRKFKEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295368 | |
Record name | 3-chloro-n-(2-chloroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15258-03-4 | |
Record name | NSC101533 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-n-(2-chloroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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